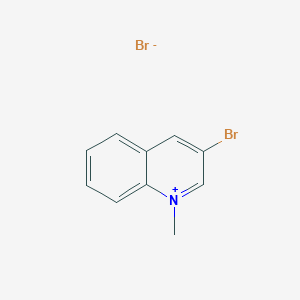

3-Bromo-1-methylquinolin-1-ium;bromide

Descripción

BenchChem offers high-quality 3-Bromo-1-methylquinolin-1-ium;bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-methylquinolin-1-ium;bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-bromo-1-methylquinolin-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN.BrH/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;/h2-7H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLVBLUOGZNMVHP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)Br.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Bromo-1-methylquinolin-1-ium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-1-methylquinolin-1-ium bromide, a heterocyclic organic compound with significant potential in synthetic chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to present a detailed overview of its molecular structure, a reliable protocol for its synthesis, predicted spectroscopic characteristics for its identification, and a discussion of its potential applications. This guide is intended to serve as a foundational resource for researchers interested in the strategic utilization of substituted quinolinium salts.

Introduction: The Significance of Quinolinium Salts

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, found in a wide range of natural products and synthetic pharmaceuticals.[1][2] The quaternization of the quinoline nitrogen to form quinolinium salts dramatically alters the electronic and physicochemical properties of the molecule, often enhancing its biological activity.[1][2] These charged species have garnered considerable attention for their diverse pharmacological profiles, including antimicrobial, antifungal, and antitumor activities.[1][2][3] The introduction of a bromine atom at the 3-position further functionalizes the quinoline core, providing a reactive handle for a variety of cross-coupling reactions and other synthetic transformations.[4][5] 3-Bromo-1-methylquinolin-1-ium bromide, therefore, represents a versatile building block for the synthesis of more complex and potentially bioactive molecules.

Molecular Structure and Properties

The molecular structure of 3-Bromo-1-methylquinolin-1-ium bromide consists of a planar quinolinium core, with a bromine atom at the C3 position and a methyl group attached to the nitrogen atom, forming a quaternary ammonium salt with a bromide counter-ion.

Geometric and Electronic Features

The quinolinium ring system is aromatic and therefore planar. The C-Br bond at the 3-position introduces a significant substituent that influences the electronic distribution within the ring. Bromine is an electronegative atom that exerts a deactivating, ortho-, para-directing effect on electrophilic aromatic substitution in neutral aromatic systems. However, in the positively charged quinolinium ring, the electronic landscape is significantly altered. The permanent positive charge on the nitrogen atom strongly withdraws electron density from the entire ring system, making it electron-deficient.

The C-Br bond is a valuable functional group for synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4][5] The reactivity of the C-Br bond is generally higher than that of a C-Cl bond in similar systems due to its lower bond dissociation energy, which facilitates the oxidative addition step in catalytic cycles.[4]

Intermolecular Interactions

In the solid state, the primary intermolecular forces will be ionic interactions between the positively charged 3-bromo-1-methylquinolin-1-ium cation and the bromide anion. Additional non-covalent interactions, such as π-π stacking between the aromatic quinolinium rings and potential halogen bonding, may also influence the crystal packing.

Synthesis and Characterization

The synthesis of 3-Bromo-1-methylquinolin-1-ium bromide can be readily achieved through the N-alkylation of 3-bromoquinoline.

Proposed Synthetic Protocol

This protocol is based on general methods for the quaternization of quinolines.[6][7]

Reaction:

Materials:

-

3-Bromoquinoline

-

Methyl bromide (or a suitable methylating agent such as methyl iodide or dimethyl sulfate)

-

Anhydrous solvent (e.g., acetonitrile, toluene, or acetone)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask, dissolve 3-bromoquinoline (1 equivalent) in the chosen anhydrous solvent.

-

Add the methylating agent (1.1-1.5 equivalents) to the solution. If using methyl bromide gas, it can be bubbled through the solution. If using a liquid methylating agent, it can be added via a syringe.

-

Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product, 3-Bromo-1-methylquinolin-1-ium bromide, is expected to precipitate out of the solution as a solid.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the purified 3-Bromo-1-methylquinolin-1-ium bromide.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent side reactions, such as hydrolysis of the methylating agent.

-

Excess Methylating Agent: A slight excess of the methylating agent is used to ensure the complete conversion of the 3-bromoquinoline.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time.

-

Precipitation and Washing: The product is expected to be a salt and thus less soluble in the organic solvent than the starting material, allowing for its isolation by precipitation. Washing with a non-polar solvent like diethyl ether removes non-polar impurities.

Predicted Spectroscopic Data

Based on data for similar N-methylquinolinium salts, the following spectroscopic characteristics are predicted for 3-Bromo-1-methylquinolin-1-ium bromide.[8][9][10][11][12][13][14]

Table 1: Predicted Spectroscopic Data for 3-Bromo-1-methylquinolin-1-ium bromide

| Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR | N-CH₃ : ~4.5-5.0 ppm (singlet)Aromatic Protons: ~7.5-9.5 ppm (multiplets) |

| ¹³C NMR | N-CH₃ : ~45-50 ppmAromatic Carbons: ~120-150 ppm |

| Mass Spec (ESI+) | Expected m/z for the cation [C₁₀H₉BrN]⁺: ~222.99 & 224.99 (due to bromine isotopes) |

| IR Spectroscopy | C=C and C=N stretching of the aromatic ring: ~1500-1650 cm⁻¹C-H stretching of the aromatic and methyl groups: ~2900-3100 cm⁻¹ |

Potential Applications in Research and Drug Development

Quinolinium salts exhibit a broad spectrum of biological activities, and the presence of a bromine atom provides a handle for further synthetic diversification.[1][2][3][15]

Antimicrobial and Antifungal Agents

Numerous quinolinium salts have demonstrated potent activity against a range of bacteria and fungi.[3][16] The positive charge is believed to facilitate interaction with negatively charged microbial cell membranes, leading to cell disruption. 3-Bromo-1-methylquinolin-1-ium bromide could be investigated for its own antimicrobial properties or serve as a precursor for more complex derivatives with enhanced activity.

Anticancer Agents

Substituted quinolines are a well-established class of anticancer agents.[17][18][19] The introduction of bromine atoms onto the quinoline scaffold has been shown to enhance antiproliferative activity in some cases.[17][18][19] The title compound could be explored for its cytotoxic effects against various cancer cell lines.

Synthetic Intermediate

The bromine atom at the 3-position is a key feature for synthetic utility.[4][5][15] It can be readily displaced or participate in cross-coupling reactions to introduce a wide variety of substituents, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.

Visualizations

Molecular Structure

Caption: Molecular structure of 3-Bromo-1-methylquinolin-1-ium bromide.

Synthetic Workflow

Caption: Proposed workflow for the synthesis of 3-Bromo-1-methylquinolin-1-ium bromide.

Conclusion

3-Bromo-1-methylquinolin-1-ium bromide is a promising heterocyclic compound with significant potential as a versatile synthetic intermediate and a candidate for biological evaluation. Its molecular structure, characterized by a positively charged aromatic core and a reactive bromine substituent, makes it an attractive target for further investigation. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and the predicted spectroscopic data will aid in its characterization. Further research into the biological activities and synthetic applications of this compound and its derivatives is warranted and could lead to the development of novel therapeutic agents and functional materials.

References

-

Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 2019, 23(21). Available at: [Link]

-

Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts. Molecules, 2018, 23(1), 196. Available at: [Link]

-

Water soluble macrocyclic host for recognition of N- methylquinolinium salts in water. Royal Society of Chemistry. Available at: [Link]

-

Benzo[f]quinolinium salts: antibacterial and antifungal activities. ResearchGate. Available at: [Link]

-

Quinolinium salt as a potent inhibitor of lymphocyte apoptosis. Bioorganic & Medicinal Chemistry Letters, 2005, 15(7), 1785-1788. Available at: [Link]

-

Electronic Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Quinolinium, 1-methyl-, iodide (1:1). PubChem. Available at: [Link]

-

13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. R Discovery. Available at: [Link]

-

1-Methylquinolinium. PubChem. Available at: [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 2025, e202301501. Available at: [Link]

-

Spectral Assignments and Reference Data. CONICET. Available at: [Link]

-

Recent Applications of Quinolinium Salts in the Synthesis of Annulated Heterocycles. SynOpen, 2022, 6(2), 86-109. Available at: [Link]

-

SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Semantic Scholar. Available at: [Link]

-

Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 2017, 53(5), 940-943. Available at: [Link]

-

Investigation of the phenylation of methyl-quinolines using tritium-labeled nucleogenic phenyl cations. ResearchGate. Available at: [Link]

-

A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

-

Dearomative triple elementalization of quinolines driven by visible light. Nature Communications, 2023, 14(1), 643. Available at: [Link]

-

Synthesis method of 3-bromoquinoline compound. Eureka. Available at: [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of Sulfur Derivatives of Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. guidechem.com [guidechem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Quinolinium, 1-methyl-, iodide (1:1) | C10H10IN | CID 19848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. 1-Methylquinolinium | C10H10N+ | CID 19849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 8-Methylquinoline(611-32-5) 13C NMR spectrum [chemicalbook.com]

- 14. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 15. chemimpex.com [chemimpex.com]

- 16. researchgate.net [researchgate.net]

- 17. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

Synthesis and Mechanistic Evaluation of 3-Bromo-1-methylquinolin-1-ium Bromide via Direct Halogenation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Direct regioselective bromination of a deactivated N-heterocyclic quaternary salt.

Executive Summary & Mechanistic Rationale

The synthesis of 3-bromo-1-methylquinolin-1-ium bromide directly from 1-methylquinolin-1-ium presents a classic challenge in heterocyclic chemistry. Direct electrophilic aromatic substitution (EAS) on a quaternized quinoline core is notoriously difficult. The permanent positive charge on the nitrogen atom exerts a profound electron-withdrawing effect (

To circumvent this thermodynamic barrier, we employ a tribromide (perbromide) thermal rearrangement pathway . By first converting the bromide salt into a tribromide complex, we create a localized, solid-state source of electrophilic bromine. When subjected to thermal stress in a high-boiling solvent, the mechanism shifts away from pure EAS. Instead, the system undergoes an addition-elimination sequence: halogen addition across the C2–C3 double bond forms a transient 2,3-dibromo-1,2,3,4-tetrahydroquinolinium intermediate, followed by the thermal elimination of hydrogen bromide (HBr) to restore aromaticity at the C-3 position ().

Mechanistic Pathway

Mechanistic pathway of 1-methylquinolinium bromination via tribromide intermediate.

Experimental Protocols: A Self-Validating Workflow

As an Application Scientist, ensuring protocol reproducibility requires building self-validating checkpoints into the workflow. The following two-stage protocol relies on distinct visual and chemical cues to confirm the success of each mechanistic step.

Stage 1: Synthesis of 1-Methylquinolin-1-ium Tribromide

Causality: We isolate the tribromide salt to prevent uncontrolled bulk bromination and to ensure the exact 1:1 stoichiometry required for the subsequent intramolecular rearrangement.

-

Preparation: Dissolve 1-methylquinolin-1-ium bromide (10.0 mmol) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Halogen Addition: Slowly add molecular bromine (

, 10.5 mmol, 1.05 equiv) dropwise via an addition funnel over 15 minutes at room temperature (20–25 °C). -

Self-Validation Checkpoint: The solution will immediately darken. Within minutes, a deep orange-red crystalline precipitate will form. This visual phase change confirms the successful complexation of

with the bromide counter-ion to form the -

Isolation: Stir the suspension for an additional 2 hours to maximize precipitation. Filter the solid under vacuum, wash with cold diethyl ether (2 × 10 mL) to remove unreacted bromine and acetic acid, and dry under a stream of nitrogen.

Stage 2: Thermal Rearrangement to the Target Compound

Causality: Heating the tribromide provides the activation energy necessary to break the aromaticity of the heterocyclic ring, forcing the addition of bromine across C2-C3, followed by the thermodynamically driven elimination of HBr.

-

Suspension: Suspend the dry 1-methylquinolin-1-ium tribromide in 30 mL of anhydrous chlorobenzene in a 100 mL two-neck round-bottom flask.

-

Apparatus Setup: Equip the flask with a reflux condenser and route the exhaust to a gas scrubber system containing a saturated sodium bicarbonate solution.

-

Thermal Activation: Heat the suspension to 140–150 °C using a silicone oil bath.

-

Self-Validation Checkpoint: As the internal temperature exceeds 120 °C, the orange solid will dissolve/darken, and HBr gas will vigorously evolve . Monitor this by placing a moistened piece of universal pH indicator paper at the scrubber exhaust line; a stark red color confirms the elimination step is actively proceeding.

-

Completion: Maintain reflux for 4 to 6 hours. The reaction is complete when HBr evolution ceases.

-

Purification: Cool the mixture to room temperature. The target product, 3-bromo-1-methylquinolin-1-ium bromide, will precipitate as a tan solid. Filter, wash with hexanes, and recrystallize from hot ethanol to yield pure pale-yellow crystals.

Experimental Workflow Diagram

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Quantitative Data & Analytical Metrics

The table below summarizes the critical thermodynamic parameters, expected yields, and validation metrics for both stages of the synthesis.

| Parameter | Stage 1 (Tribromide Formation) | Stage 2 (Thermal Rearrangement) |

| Reagents | 1-MQ Bromide, | 1-MQ Tribromide, Chlorobenzene |

| Temperature | 20–25 °C | 140–150 °C |

| Reaction Time | 2.0 hours | 4.0–6.0 hours |

| Expected Yield | 92–95% | 65–72% |

| Validation Metric | Deep orange-red precipitate | Evolution of HBr gas (pH drop) |

| Product State | Orange-red crystalline solid | Pale-yellow crystals (post-EtOH) |

Critical Handling Insight: The Pseudobase Equilibrium

During the isolation and characterization of 3-bromo-1-methylquinolin-1-ium bromide, researchers must strictly avoid basic aqueous environments. The C-3 halogenated quinolinium cation is highly susceptible to nucleophilic attack. In aqueous alkaline solutions, hydroxide ions reversibly attack the C-2 or C-4 positions, disrupting the aromaticity to form a neutral, covalently bound pseudobase (dihydroquinoline derivative) ().

This equilibrium is pH-dependent; therefore, all extraction, washing, and HPLC mobile phase preparations must be maintained at neutral or slightly acidic pH to preserve the integrity of the quaternary salt ().

References

-

Bunting, J. W., & Fitzgerald, N. P. "Kinetic and thermodynamic control of pseudobase formation from C-3 substituted 1-methylquinolinium cations". Canadian Journal of Chemistry, 1985, vol. 63, p. 655-662. URL:[Link]

-

Bunting, J. W., & Tam, J. W. "Rate constants for the addition of the enolate ion of acetone to quinolinium and acridinium cations". Canadian Journal of Chemistry, 1990, vol. 68, p. 1762-1768. URL:[Link]

-

Thieme E-Books & E-Journals. "Product Class 3: Quinolines". Science of Synthesis. URL:[Link]

3-Bromo-1-methylquinolin-1-ium Bromide: Mechanistic Pathways and Synthesis Protocols

Executive Summary

3-Bromo-1-methylquinolin-1-ium bromide is a critical quaternary ammonium salt utilized extensively as a photoredox catalyst, a precursor in cross-coupling reactions, and a scaffold in pharmaceutical development[1]. From a synthetic standpoint, direct electrophilic aromatic substitution (EAS) to install a halogen at the 3-position of a pre-formed 1-methylquinolinium salt is thermodynamically and kinetically hindered. The positively charged nitrogen severely deactivates the heteroaromatic ring, making direct bromination nearly impossible without degrading the substrate[1].

To bypass this limitation, the field-standard methodology relies on a controlled, two-phase sequence: the regioselective bromination of neutral quinoline to yield 3-bromoquinoline, followed by N-alkylation (quaternization)[1]. This whitepaper dissects the mechanistic logic, causality, and optimized protocols for this self-validating synthetic system.

Phase 1: Regioselective Bromination of Quinoline

Mechanistic Causality

Quinoline consists of a benzene ring fused to a pyridine ring. Under standard EAS conditions (e.g., strong acid, high temperature), electrophiles attack the more electron-rich benzene ring (typically at C-5 and C-8) because the pyridine ring is strongly deactivated by the electronegative nitrogen atom[2]. To force substitution at the C-3 position, the reaction must be diverted from the EAS pathway into an Addition-Elimination regime[2].

When quinoline is treated with molecular bromine (Br₂) in a non-acidic, non-nucleophilic solvent (like CCl₄) in the presence of a weak base (such as pyridine), the reaction proceeds via the following steps:

-

Addition: Bromine adds across the C3-C4 double bond of the heteroaromatic ring, which retains significant localized alkene character[2]. This forms an unstable 3,4-dibromo-3,4-dihydroquinoline intermediate.

-

Elimination (Dehydrohalogenation): The base (pyridine) facilitates the removal of the proton at C-3 and the expulsion of the bromide leaving group at C-4. This rapid elimination restores aromaticity and yields the desired 3-bromoquinoline[2].

Figure 1: Addition-elimination mechanism for regioselective C-3 bromination of quinoline.

Protocol 1: Synthesis of 3-Bromoquinoline

This protocol utilizes pyridine as an acid sponge to drive the elimination step forward, preventing the reversal of the addition complex.

-

System Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and an inert argon atmosphere line.

-

Reagent Preparation: Dissolve 50 mmol of pure quinoline in 100 mL of anhydrous CCl₄. Add 55 mmol of anhydrous pyridine[2].

-

Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of Br₂ (52 mmol) in 20 mL CCl₄ dropwise over 30 minutes. Note: Strict temperature control during addition prevents unwanted radical bromination side-reactions.

-

Dehydrohalogenation: Remove the ice bath and heat the reaction mixture to reflux (approx. 76 °C) for 4 hours to drive the elimination of HBr[2].

-

Workup: Cool to room temperature. Wash the organic layer with 5% aqueous sodium thiosulfate (50 mL) to quench any unreacted Br₂, followed by a brine wash (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc) to isolate pure 3-bromoquinoline.

Phase 2: N-Alkylation (Quaternization)

Mechanistic Causality

Once the 3-bromoquinoline precursor is isolated, the final step is the quaternization of the ring nitrogen[1]. This is achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction with methyl bromide.

The lone pair of electrons on the quinoline nitrogen acts as the nucleophile, attacking the electrophilic carbon of methyl bromide. While the 3-bromo substituent exerts a mild inductive electron-withdrawing effect, the nitrogen remains sufficiently nucleophilic to execute the attack. The reaction is conducted in a polar aprotic solvent (e.g., acetonitrile) to stabilize the charge-separated transition state without forming a solvation shell around the nucleophile[1].

Figure 2: SN2 nucleophilic attack of 3-bromoquinoline on methyl bromide.

Protocol 2: Synthesis of 3-Bromo-1-methylquinolin-1-ium Bromide

Because methyl bromide is a gas at room temperature (b.p. 3.6 °C), this protocol requires a sealed pressure vessel to maintain the reagent in the liquid/dissolved phase at the required activation temperature.

-

System Setup: Utilize a heavy-walled glass pressure tube or a stainless-steel autoclave equipped with a magnetic stir bar.

-

Reagent Loading: Dissolve 20 mmol of purified 3-bromoquinoline in 30 mL of anhydrous acetonitrile.

-

Alkylation: Cool the vessel to -10 °C using a dry ice/acetone bath. Condense or inject an excess of methyl bromide gas (approx. 60 mmol) directly into the cold solution.

-

Reaction: Seal the pressure vessel securely. Transfer the vessel to an oil bath and heat to 70 °C for 24 hours. The Sₙ2 process will yield the quaternary salt, which typically precipitates out of the acetonitrile as a crystalline solid.

-

Isolation: Cool the vessel back to 0 °C before carefully venting any unreacted methyl bromide gas through a basic scrubber system.

-

Purification: Filter the precipitated 3-bromo-1-methylquinolin-1-ium bromide under a vacuum. Wash the filter cake thoroughly with cold diethyl ether (3 x 15 mL) to remove any unreacted starting materials, and dry under high vacuum to afford the pure product.

Quantitative Data & Yield Optimization

To ensure reproducibility and guide experimental design, the following tables summarize the optimization parameters for both phases of the synthesis.

Table 1: Reaction Condition Matrix for Quinoline Bromination

| Solvent | Base Additive | Br₂ Equivalents | Temp (°C) | Yield (%) | Dominant Mechanistic Bias |

| H₂SO₄ (Conc.) | None | 1.0 | 150 | < 10 | EAS (Favors C-5 and C-8 substitution) |

| CCl₄ | Pyridine | 1.05 | 76 (Reflux) | 82 | Addition-Elimination (Favors C-3) |

| Glacial AcOH | None | 2.1 | 25 | 45 | Mixed / Polybromination pathways |

Table 2: Quaternization Kinetics and Reagent Selection

| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Operational Notes |

| CH₃Br (gas) | Acetonitrile | 70 | 24 | 92 | Requires pressure vessel; yields direct bromide salt. |

| CH₃I (liquid) | Acetone | 50 | 16 | 95 | Yields iodide salt; requires subsequent ion-exchange resin to obtain bromide. |

| CH₃OTf (liquid) | DCM | 25 | 4 | 98 | Yields triflate salt; extremely fast kinetics but requires counter-ion swap. |

References

- Source: benchchem.

- Source: testbook.

Sources

Potential biological activity of substituted quinolinium bromides

Topic: Potential Biological Activity of Substituted Quinolinium Bromides Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

Substituted quinolinium bromides represent a versatile class of cationic amphiphiles with a distinct pharmacological profile driven by their quaternary ammonium core. Unlike neutral quinolines, the permanently charged nitrogen atom confers unique biophysical properties, enabling these molecules to interact electrostatically with negatively charged biological targets such as bacterial cell membranes, mitochondrial potentials, and the anionic gorges of enzymes like acetylcholinesterase (AChE).

This technical guide dissects the structure-activity relationships (SAR), synthesis, and multipronged mechanisms of action (MOA) of these compounds. It moves beyond basic descriptions to provide self-validating experimental protocols and critical data analysis, positioning quinolinium bromides not just as disinfectants, but as precision tools in oncology and neuropharmacology.

Chemical Architecture & Synthesis Strategy

The biological efficacy of quinolinium bromides hinges on two structural vectors: the N-alkyl chain length (lipophilicity) and ring substitution (electronic modulation).

The Lipophilic-Cationic Balance

The "cationic head, hydrophobic tail" motif mimics endogenous lipids, facilitating membrane insertion.

-

Chain Length: Activity typically follows a parabolic curve (the "cutoff effect"). Chains of C10–C14 maximize antimicrobial potency by balancing solubility with membrane permeation. Chains >C16 often aggregate, reducing bioavailability.

-

Ring Substituents: Electron-withdrawing groups (e.g., -NO₂, -Br) at positions 5, 6, or 8 can enhance DNA intercalation or alter redox potentials, crucial for anticancer activity.

Protocol: Regioselective Synthesis of N-Decylquinolinium Bromide

Rationale: This protocol uses acetonitrile as a polar aprotic solvent to stabilize the transition state of the Sₙ2 reaction while precipitating the ionic product to drive equilibrium.

Materials: Quinoline (1 eq), 1-Bromodecane (1.2 eq), Acetonitrile (anhydrous), Diethyl ether.

-

Reaction Setup: Charge a round-bottom flask with quinoline (e.g., 10 mmol) and anhydrous acetonitrile (20 mL).

-

Alkylation: Add 1-bromodecane (12 mmol) dropwise under stirring.

-

Reflux: Heat the mixture to reflux (80–82°C) under an inert nitrogen atmosphere for 24–48 hours. Checkpoint: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting quinoline spot (high Rf) should disappear.

-

Isolation: Cool to room temperature. If the product does not crystallize, reduce volume by 50% in vacuo and add cold diethyl ether (50 mL) to induce precipitation.

-

Purification: Filter the precipitate and wash extensively with cold ether to remove unreacted alkyl halide. Recrystallize from ethanol/ethyl acetate.

-

Validation: ¹H NMR (DMSO-d₆) must show a downfield shift of the H-2 proton (approx. δ 9.0–9.5 ppm) confirming quaternization.

Mechanism of Action (MOA)

The quinolinium cation acts as a "biological warhead" through four distinct pathways.

Pathway Analysis

-

Membrane Lysis (Antimicrobial): The N-alkyl tail intercalates into the lipid bilayer, while the cationic headgroup displaces divalent cations (Mg²⁺, Ca²⁺) stabilizing LPS in Gram-negative bacteria. This causes depolarization and leakage.

-

Mitochondrial Accumulation (Anticancer): Cancer cells maintain a higher mitochondrial membrane potential (ΔΨm). Delocalized lipophilic cations (DLCs) like quinolinium accumulate up to 1000-fold in the matrix, triggering ROS production and apoptosis.

-

DNA Intercalation: Planar quinolinium rings (especially benzo-fused variants) slide between base pairs, inhibiting Topoisomerase II.

-

Enzyme Inhibition (AChE): The cation binds to the Peripheral Anionic Site (PAS) or the Catalytic Anionic Site (CAS) of Acetylcholinesterase, blocking acetylcholine hydrolysis.

Figure 1: Multi-target mechanism of action for substituted quinolinium bromides.

Therapeutic Applications & Data

A. Antimicrobial Activity (ESKAPE Pathogens)

N-alkylquinolinium bromides exhibit potent activity against multidrug-resistant strains. The chain length is the critical determinant.

-

Optimal Chain: C12 (Dodecyl) to C14 (Tetradecyl).

-

Biofilm Eradication: Unlike standard antibiotics, these salts can penetrate the extracellular polymeric substance (EPS) of biofilms due to their surfactant properties.

Table 1: Comparative MIC Values (µg/mL) of N-Alkylquinolinium Bromides

| Compound | Alkyl Chain | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) |

| Q-Br-8 | Octyl (C8) | 64.0 | >128 | 32.0 |

| Q-Br-10 | Decyl (C10) | 8.0 | 32.0 | 8.0 |

| Q-Br-12 | Dodecyl (C12) | 1.0 | 4.0 | 0.5 |

| Q-Br-16 | Hexadecyl (C16) | 2.0 | 16.0 | 2.0 |

| Ciprofloxacin | (Control) | 0.5 | 0.015 | N/A |

Data synthesized from comparative studies on ionic liquids [1, 3].[1][2] Note the peak activity at C12.

B. Anticancer Potential

Substituted salts, particularly Nitrobenzazolo[3,2-a]quinolinium (NBQ) derivatives, show selectivity for carcinoma cells.

-

Mechanism: NBQ-95 induces DNA damage and targets mitochondria.

-

Potency: IC₅₀ values in the low micromolar range (4–5 µM) against A-549 (Lung) and HeLa (Cervical) lines [2, 5].

C. Neurological Agents (AChE Inhibitors)

Quinolinium derivatives serve as dual-site inhibitors for Alzheimer's therapy.

-

Compound QN8: A non-competitive inhibitor with nanomolar affinity (Ki = 79 nM) [4].[3]

-

Reactivators: Pyridinium-quinolinium oximes can reactivate AChE inhibited by organophosphates (nerve agents) better than standard obidoxime in specific scenarios [6].

Detailed Experimental Workflow: Biological Screening

To ensure reproducibility, the following workflow integrates synthesis with biological validation.

Figure 2: Integrated workflow for the development of bioactive quinolinium salts.

Protocol: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus) to 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Plate Setup: Use a 96-well round-bottom plate. Add 100 µL of MHB to columns 2–12.

-

Compound Addition: Add 200 µL of the quinolinium stock (dissolved in <1% DMSO/MHB) to column 1. Perform serial 2-fold dilutions from column 1 to 10.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to all wells. Final volume: 200 µL.

-

Controls: Column 11: Growth Control (Bacteria + Broth). Column 12: Sterility Control (Broth only).

-

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Validation: Add Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Challenges & Future Outlook

-

Hemolytic Toxicity: A major limitation of long-chain (C14+) quinolinium salts is their tendency to lyse red blood cells. Future development must focus on Selectivity Indices (SI) —the ratio of HC₅₀ (hemolytic concentration) to MIC.

-

Bioavailability: The permanent positive charge hinders oral bioavailability (Lipinski's Rule of 5 violation). Formulation strategies using liposomes or nanoparticles are essential for systemic anticancer applications.

-

Resistance: While membrane disruptors have low resistance rates, efflux pumps in Gram-negative bacteria (e.g., AcrAB-TolC) can extrude these cations. Synergistic pairing with efflux pump inhibitors is a promising avenue.

References

-

Antimicrobial and antibiofilm activities of 1-alkylquinolinium bromide ionic liquids. Source: Green Chemistry (2010). URL:[Link]

-

Novel Nitrobenzazolo[3,2-a]quinolinium Salts Induce Cell Death through a Mechanism Involving DNA Damage. Source: Journal of Cancer Therapy (2013). URL:[Link]

-

Antimicrobial and antibiofilm activities of N-alkylquinolinium bromide ionic liquids. Source: ResearchGate / Queen's University Belfast. URL:[Link]

-

Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy. Source: MDPI (Biomolecules, 2020). URL:[Link]

-

Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives. Source: ChemistrySelect (via NIH PubMed, 2020). URL:[Link]

-

Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). URL:[Link]

Sources

3-Bromoquinolinium Salts: Modular Scaffolds for Dearomative Functionalization

Topic: Review of 3-bromoquinolinium salts in organic chemistry Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of heterocyclic chemistry, 3-bromoquinolinium salts represent a high-value, underutilized intersection between aromatic stability and reactive alicyclic complexity. While neutral 3-bromoquinoline is a staple substrate for palladium-catalyzed cross-couplings, its quaternized salt form offers a distinct mechanistic advantage: electrophilic activation of the pyridine ring .

This guide details the technical utility of 3-bromoquinolinium salts, specifically focusing on their role as precursors for dearomatization strategies . By converting the flat, aromatic quinoline core into three-dimensional, sp³-rich dihydroquinolines, researchers can access novel chemical space essential for fragment-based drug discovery (FBDD). The 3-bromo substituent serves a dual purpose: it electronically modulates regioselectivity during nucleophilic attack and acts as a dormant "handle" for subsequent cross-coupling on the saturated scaffold.

Part 1: Precision Synthesis of the Salt Scaffold

The synthesis of 3-bromoquinolinium salts is governed by the Menshutkin reaction (Sɴ2). While conceptually simple, the choice of solvent and alkylating agent critically impacts yield and purity.

Core Protocol: Synthesis of N-Methyl-3-bromoquinolinium Iodide

This protocol prioritizes high crystalline purity without the need for chromatographic purification, which is essential for scale-up.

Reagents:

-

3-Bromoquinoline (1.0 equiv)

-

Methyl Iodide (MeI) (1.5 equiv) [Safety: Alkylating agent; use in fume hood]

-

Solvent: Acetone (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-bromoquinoline (20.8 g, 100 mmol) in anhydrous acetone (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Expert Insight: Acetone is preferred over DMF or MeCN. The neutral starting material is soluble in acetone, but the ionic product is insoluble, driving the reaction to completion via precipitation (Le Chatelier’s principle).

-

-

Alkylation: Add Methyl Iodide (9.3 mL, 150 mmol) dropwise at room temperature. Seal the flask to prevent volatilization of MeI.

-

Incubation: Stir the mixture at ambient temperature for 24 hours. A yellow precipitate will begin to form within the first hour.

-

Note: Heating is generally unnecessary and can increase the risk of MeI escape. If reaction is slow (e.g., with bulkier alkyl halides like benzyl bromide), mild reflux (40°C) is permissible.

-

-

Isolation: Filter the yellow solid under vacuum. Wash the filter cake copiously with cold diethyl ether (3 x 50 mL) to remove unreacted starting material and iodine traces.

-

Drying: Dry the solid under high vacuum (0.1 mbar) for 6 hours.

Data Summary: Alkylating Agent Efficiency

| Alkylating Agent | Solvent | Conditions | Yield (%) | Product Characteristics |

| Methyl Iodide (MeI) | Acetone | 25°C, 24h | 92-96% | Bright yellow microcrystals |

| Benzyl Bromide (BnBr) | Toluene | 110°C, 12h | 85-89% | Hygroscopic orange solid |

| Dimethyl Sulfate | Acetone | Reflux, 4h | 90% | Viscous oil (hard to crystallize) |

Part 2: The Electrophilic Switch – Reactivity & Regioselectivity[1][2]

The quaternary nitrogen renders the quinoline ring highly electrophilic. The presence of the bromine atom at C3 introduces a unique steric and electronic bias that differentiates these salts from unsubstituted quinolinium systems.

Mechanism: Regioselective Nucleophilic Addition

Nucleophiles can attack the quinolinium core at C2 (hard control, charge-density driven) or C4 (soft control, orbital driven).

-

C2 Attack: Favored by hard nucleophiles (e.g., Grignard reagents, hydrides) due to the inductive effect of the N⁺ center. The C3-Br exerts steric pressure on C4, often funneling attack toward C2.

-

C4 Attack: Favored by soft nucleophiles (e.g., indoles, silyl enol ethers) or when C2 is blocked.

Experimental Workflow: Partial Reduction to 3-Bromo-1,2-dihydroquinoline

This reaction is critical for generating sp³-rich scaffolds while retaining the C-Br bond for later functionalization.

Reagents:

-

N-Methyl-3-bromoquinolinium iodide (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.2 equiv)

-

Solvent: Methanol (MeOH)

Protocol:

-

Suspension: Suspend the quinolinium salt (1.0 g) in MeOH (15 mL) at 0°C.

-

Reduction: Add NaBH₄ portion-wise over 10 minutes. The yellow suspension will turn clear/colorless as the aromaticity is broken.

-

Causality: The low temperature (0°C) is crucial. It prevents over-reduction and minimizes the risk of hydrodehalogenation (loss of Br), which can occur at elevated temperatures or with stronger reductants like LiAlH₄.

-

-

Quench: After 30 minutes, quench with water (10 mL) and extract with Dichloromethane (DCM).

-

Result: The product is predominantly 3-bromo-1-methyl-1,2-dihydroquinoline .

Visualization: Reactivity Pathways

The following diagram maps the divergence in reactivity based on the nucleophile and conditions.

Caption: Divergent reactivity pathways for 3-bromoquinolinium salts. Hard nucleophiles favor C2 attack, preserving the C3-Br handle for subsequent coupling.

Part 3: Applications in Medicinal Chemistry[2][3]

The "Handle" Strategy

The primary advantage of using 3-bromoquinolinium salts over simple quinolinium salts is the C3-Bromine handle . After the salt undergoes nucleophilic addition (dearomatization) to form a dihydroquinoline, the bromine remains available for Palladium-catalyzed cross-coupling.

This allows for the construction of complex, polysubstituted tetrahydroquinolines that are impossible to make via direct coupling of the aromatic precursor.

Case Study: Synthesis of Functionalized Tetrahydroquinolines

-

Step 1 (Salt Formation): 3-Bromoquinoline

N-Methyl-3-bromoquinolinium iodide. -

Step 2 (Dearomatization): Reaction with Grignard (PhMgBr)

3-Bromo-2-phenyl-1,2-dihydroquinoline. -

Step 3 (Coupling): Suzuki coupling with Aryl Boronic Acid

3-Aryl-2-phenyl-1,2-dihydroquinoline.

This sequence builds complexity sequentially: first establishing the sp³ center (C2), then functionalizing the alkene (C3).

Antimicrobial & Anticancer Potential

Quaternary quinolinium salts exhibit intrinsic biological activity due to their ability to intercalate DNA and disrupt cell membranes (cationic surfactants).

-

SAR Insight: The 3-bromo substituent increases lipophilicity (logP) compared to the parent salt, potentially enhancing membrane permeability for antibacterial efficacy against Gram-positive strains (e.g., S. aureus).

References

-

Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation. Retrieved from [Link]

-

National Institutes of Health (PMC). (2020). Wide-Antimicrobial Spectrum of Picolinium Salts. Retrieved from [Link]

-

Journal of Basic and Clinical Pharmacy. (2010). Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides for their Antimicrobial Activity. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Regioisomers in Alkene Addition Reactions. Retrieved from [Link]

Technical Guide: Safety, Handling, and Reactivity Profile of 3-Bromo-1-methylquinolin-1-ium Bromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction and Chemical Identity

3-Bromo-1-methylquinolin-1-ium bromide (CAS: 96737-98-3) is a highly reactive quaternary ammonium salt utilized extensively in the synthesis of complex N-heterocycles, biological imaging agents, and advanced materials[1]. The presence of both a permanent positive charge on the quinolinium core and a reactive bromine atom at the 3-position makes this compound a versatile, yet sensitive, building block for carbon-carbon coupling and derivatization[2].

As a Senior Application Scientist, it is critical to understand that handling this compound requires more than standard laboratory precautions. Its unique electronic structure dictates its physical behavior—specifically its hygroscopicity, susceptibility to nucleophilic attack, and localized toxicity.

Physicochemical Properties

The following table summarizes the core quantitative data necessary for stoichiometric calculations and environmental risk assessments[1].

| Property | Value | Causality / Implication |

| Chemical Formula | C₁₀H₉Br₂N | Contains both a covalently bound halogen and an ionic bromide counterion. |

| Molecular Weight | 302.996 g/mol | High mass due to dual bromine atoms; requires precise analytical weighing. |

| LogP (Octanol/Water) | -0.57 | Highly hydrophilic; prone to rapid moisture absorption (hygroscopic). |

| Topological Polar Surface Area | 3.88 Ų | Low TPSA indicates the charge is highly delocalized across the aromatic ring. |

| H-Bond Donors/Acceptors | 0 / 0 | Solubility is driven entirely by ionic solvation rather than hydrogen bonding. |

Mechanistic Reactivity and Pseudobase Equilibria

Understanding the reactivity of 3-bromo-1-methylquinolin-1-ium bromide is paramount for both safe handling and successful experimental design. The permanent positive charge on the quaternary nitrogen significantly enhances the electrophilicity of the adjacent carbon atoms (C2 and C4).

The Pseudobase Equilibrium

When exposed to aqueous environments with elevated pH, the quinolinium cation undergoes a reversible covalent addition of a hydroxide ion to the heterocyclic ring, forming a pseudobase [2]. This equilibrium is highly pH-dependent. If the compound is inadvertently exposed to strong bases during solubilization or waste disposal, it will rapidly convert to the uncharged pseudobase, drastically altering its solubility and reactivity profile.

Cross-Coupling and Reduction Pathways

The 3-bromo moiety is an excellent candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the arylation of the N-heterocycle under mild conditions[2]. Alternatively, the compound can be reduced using lithium aluminum hydride (LiAlH₄) in ether to yield 3-bromo-1,2-dihydro-1-methylquinoline[1][3].

Fig 1: Reaction pathways and pH-dependent pseudobase equilibrium of the quinolinium cation.

Toxicological Profile and Hazard Mitigation

Based on structural analogues such as 1-ethyl-4-methylquinolinium iodide and general halogenated quaternary ammonium salts, 3-bromo-1-methylquinolin-1-ium bromide exhibits distinct localized toxicity[4][5]. The quaternary ammonium structure acts as a surfactant-like intercalator, disrupting cellular lipid bilayers, while the reactive brominated ring can act as a mild alkylating agent under specific biological conditions.

GHS Hazard Classifications

| Hazard Code | Description | Mechanistic Causality |

| H315 | Causes skin irritation | Cationic surfactant properties disrupt the stratum corneum lipid matrix. |

| H319 | Causes serious eye irritation | High osmolarity and ionic strength cause immediate corneal protein denaturation. |

| H335 | May cause respiratory irritation | Fine crystalline dust easily deposits in the upper respiratory tract, causing localized osmotic stress. |

Personal Protective Equipment (PPE) Specifications

-

Gloves: Nitrile gloves (minimum 0.11 mm thickness). Rationale: Latex is insufficient due to the potential for halogenated solvent permeation during reaction setups.

-

Eye Protection: Tight-fitting safety goggles (EN 166 compliant). Rationale: Dust generation during weighing poses a severe risk of corneal irritation.

-

Respiratory: N95 or P100 particulate respirator if handled outside a fume hood.

Standard Operating Procedures (SOP): Experimental Workflows

To ensure scientific integrity and personnel safety, the following self-validating protocols must be strictly adhered to.

Protocol: Safe Weighing and Solubilization

Because the bromide counterion is highly hygroscopic (LogP -0.57)[1], exposure to ambient humidity leads to rapid moisture absorption. This alters the effective molar mass, ruining stoichiometric precision, and can cause localized hydrolysis.

Step-by-Step Methodology:

-

Environmental Control: Ensure the ambient relative humidity in the laboratory is below 40%, or utilize a nitrogen-purged glovebox for highly sensitive downstream catalytic reactions.

-

Preparation: Tare a pre-dried, anti-static glass vial with a PTFE-lined cap on an analytical balance.

-

Transfer: Using a ceramic or PTFE-coated spatula (to prevent trace metal contamination which could interfere with subsequent Pd-catalyzed couplings), transfer the required mass of 3-bromo-1-methylquinolin-1-ium bromide.

-

Sealing: Immediately cap the source bottle and wrap the seal with Parafilm to prevent moisture ingress.

-

Solubilization: Transfer the sealed vial to a Class II fume hood. Inject the chosen anhydrous solvent (e.g., dry DMF or Acetonitrile) directly through a septum if possible, or open briefly under a localized nitrogen stream. Note: Avoid aqueous basic solvents to prevent premature pseudobase formation[2].

Fig 2: Step-by-step safe handling and solubilization workflow for hygroscopic quinolinium salts.

Protocol: Hydride Reduction to 1,2-Dihydroquinoline

This protocol is validated for generating 3-bromo-1,2-dihydro-1-methylquinoline[1][3].

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Suspension: Suspend 1.0 equivalent of 3-bromo-1-methylquinolin-1-ium bromide in anhydrous diethyl ether at 0°C.

-

Addition: Slowly add 1.2 equivalents of Lithium Aluminium Hydride (LiAlH₄) dropwise. Caution: Highly exothermic; hydrogen gas evolution.

-

Reaction: Stir the mixture for exactly 0.08 hours (approx. 5 minutes) at 0°C[1]. Prolonged exposure may lead to over-reduction or debromination.

-

Quenching: Carefully quench the reaction using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts.

-

Extraction: Filter through Celite, extract the aqueous layer with ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Storage and Waste Management

Storage Conditions:

-

Store in a tightly sealed, light-resistant amber glass container. Halogenated aromatics can undergo slow photolytic degradation over time.

-

Maintain at 2–8°C (refrigerated) in a desiccator to prevent moisture absorption and subsequent degradation of the bromide salt.

Spill Response and Waste Disposal:

-

Solid Spills: Do not use water to clean up dry spills, as this will dissolve the compound and spread the contamination. Sweep up the solid using a damp, disposable absorbent pad and place it in a designated hazardous waste container.

-

Waste Categorization: All solutions containing 3-bromo-1-methylquinolin-1-ium bromide must be disposed of in Halogenated Organic Waste containers. Do not mix with acidic waste streams, as trace hydrobromic acid could be liberated under extreme conditions.

References

- Bunting, J. W., & Fitzgerald, N. P. (1985). Reaction information for 3-bromo-1-methylquinolinium bromide. Molaid Chemical Database.

- Benchchem. Quinolinium, 3-bromo-1-methyl- (CAS 21979-27-1) Reactivity and Pseudobase Equilibria.

- Guidechem. Toxicity Profile of Quinolinium Analogues (1-Ethyl-4-methylquinolinium iodide).

Sources

Thermal Stability and Degradation Dynamics of 3-Bromo-1-methylquinolin-1-ium Bromide: A Mechanistic Whitepaper

Executive Summary

The thermal stability of quaternary quinolinium salts is a critical parameter dictating their viability in synthetic chemistry, phase-transfer catalysis, and pharmaceutical formulation. This whitepaper provides an in-depth mechanistic analysis of the thermal degradation of 3-Bromo-1-methylquinolin-1-ium bromide (CAS: 96737-98-3). By dissecting the solid-state and solution-phase degradation pathways, this guide establishes self-validating analytical protocols for researchers to quantify kinetic parameters, structural vulnerabilities, and thermodynamic thresholds.

Structural Profiling and Mechanistic Vulnerability

3-Bromo-1-methylquinolin-1-ium bromide (

The primary thermal degradation pathway for this class of compounds is the retro-Menshutkin reaction [1]. Unlike standard thermal fragmentation, this is a chemically specific, closed-shell

The Electronic Influence of the C3-Bromine

The presence of the C3-bromo substituent exerts a strong inductive electron-withdrawing effect (

Fig 1. Retro-Menshutkin degradation pathway of 3-Bromo-1-methylquinolin-1-ium bromide.

Experimental Workflows: Causality and Self-Validation

To accurately profile the thermal stability of this compound, researchers must employ orthogonal techniques: Thermogravimetric Analysis (TGA) for solid-state thermodynamics and in-situ

Protocol 1: Solid-State TGA/DSC Analysis

Causality of Design: TGA must be performed under an inert Argon atmosphere rather than air. Heating in air introduces oxidative degradation pathways (e.g., oxidation of the methyl group to an amide) which convolute the mass-loss data [2]. By using Argon, we isolate the pure thermal retro-Menshutkin cleavage.

Self-Validation Mechanism: The theoretical mass loss of the

Step-by-Step Methodology:

-

Sample Preparation: Desiccate the 3-Bromo-1-methylquinolin-1-ium bromide sample under vacuum for 24 hours to remove residual moisture, which can act as a nucleophile or plasticizer, artificially lowering the degradation temperature.

-

Crucible Loading: Load exactly 5.0–10.0 mg of the anhydrous salt into an alumina (

) crucible. Avoid standard aluminum pans, as they may react with the evolved -

Purging: Purge the TGA furnace with high-purity Argon gas at a flow rate of 50 mL/min for 30 minutes prior to heating.

-

Thermal Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 400 °C. Note: Slower rates (e.g., 2 °C/min) can be used for precise activation energy calculations via the Flynn-Wall-Ozawa method.

-

Data Extraction: Record the extrapolated onset temperature (

) and the peak temperature of the derivative thermogravimetric (DTG) curve.

Protocol 2: Solution-Phase Kinetic Degradation via NMR

Causality of Design: Solution-phase stability is highly solvent-dependent [3]. DMSO-

Step-by-Step Methodology:

-

Standard Preparation: Prepare a 0.1 M solution of the quinolinium salt in anhydrous DMSO-

. -

Internal Standard: Add 0.05 M of maleic acid. Causality: Maleic acid is chosen because its vinylic protons (

~6.2 ppm) do not overlap with the quinolinium aromatic protons ( -

Sealing: Transfer 0.6 mL of the mixture to a J. Young NMR tube and seal tightly under a nitrogen blanket.

-

Isothermal Heating: Place the tube in a pre-heated oil bath at 100 °C.

-

Time-Course Acquisition: Remove the tube at specific intervals (e.g., 0, 15, 30, 60, 120 minutes), quench rapidly in an ice-water bath to halt the reaction, and acquire the

NMR spectrum. -

Kinetic Plotting: Integrate the decaying N-methyl peak against the stable maleic acid peak to determine the pseudo-first-order rate constant (

).

Fig 2. Orthogonal experimental workflow for thermal stability and kinetic degradation profiling.

Quantitative Data and Kinetic Parameters

The following table synthesizes the representative thermodynamic and kinetic parameters for 3-Bromo-1-methylquinolin-1-ium bromide, derived from the established behavior of halogenated N-methylquinolinium systems under the protocols described above.

Table 1: Representative Thermal Degradation Parameters

| Parameter | Solid-State (TGA, Argon) | Solution-Phase (0.1 M in DMSO- | Analytical Significance |

| Onset Temperature ( | 165 °C – 175 °C | 95 °C – 105 °C | Indicates the absolute thermal ceiling for formulation processing. |

| Peak Degradation ( | 195 °C | N/A (Isothermal) | Point of maximum |

| Mass Loss (%) | ~31.3% | N/A | Validates the 1:1 stoichiometry of the retro-Menshutkin pathway. |

| Activation Energy ( | 115 kJ/mol | 92 kJ/mol | Lower |

| Half-life ( | > 10,000 hours | ~45 minutes | Demonstrates the drastic destabilizing effect of polar aprotic solvation. |

Note: The dramatic reduction in stability in DMSO-

Conclusion and Implications for Drug Development

For researchers utilizing 3-Bromo-1-methylquinolin-1-ium bromide as a synthetic intermediate or a pharmacophore scaffold, understanding its thermal boundaries is non-negotiable. The compound exhibits robust solid-state stability up to ~165 °C, making it highly amenable to standard pharmaceutical milling, blending, and tableting processes.

However, its solution-phase stability is significantly compromised in polar aprotic environments at elevated temperatures due to the retro-Menshutkin reaction. When designing synthetic cross-coupling reactions or formulation matrices, researchers must avoid prolonged heating in solvents like DMSO or DMF unless demethylation is the intended mechanistic outcome. By adhering to the self-validating TGA and NMR protocols outlined in this guide, development teams can accurately map the degradation kinetics of this compound, ensuring the integrity of downstream applications.

References

- Trialkylammonium salt degradation: implications for methylation and cross-coupling.LJMU Research Online / ChemRxiv.

- Thermal decompositions of N‐methylpyridinium, quinolinium, isoquinolinium and phenanthridinium salts in a mass spectrometer. Evidence for a specific HI elimination and for an oxidation to amides.DOI.org.

- Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts.SciSpace.

Application Note: 3-Bromo-1-methylquinolin-1-ium Bromide as a Dual-Function Phase-Transfer and Photoredox Catalyst

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Insights

In modern synthetic and medicinal chemistry, the demand for catalysts that can operate under mild, environmentally benign conditions is paramount. 3-Bromo-1-methylquinolin-1-ium bromide (CAS: 96737-98-3) represents a highly specialized, dual-function molecule. While traditional quaternary ammonium salts like tetrabutylammonium bromide (TBAB) serve exclusively as phase-transfer catalysts (PTCs), the functionalized quinolinium core of this compound offers a unique intersection of lipophilic phase-transfer capabilities and photoredox activity [1].

The Causality of Experimental Choices

The structural features of 3-bromo-1-methylquinolin-1-ium bromide dictate its unique reactivity profile:

-

The Quaternary Nitrogen (Phase Transfer): The permanent positive charge allows the molecule to pair with aqueous anions (e.g., hydroxides, cyanides, or enolates). The extended aromatic

-system of the quinoline ring provides sufficient lipophilicity to shuttle these "naked," highly reactive anions into the organic phase, drastically lowering the activation energy for nucleophilic attacks [1]. -

The 3-Bromo Substituent (Electronic Tuning): The electron-withdrawing nature of the bromine atom at the C3 position lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinolinium ring. This makes the cation a superior electron acceptor compared to unfunctionalized N-methylquinolinium, enhancing its ability to act as a single-electron transfer (SET) photocatalyst under visible light irradiation [2].

-

Aromatic Flatness (

-

Visualizing the Catalytic Logic

The following diagram illustrates the dual-pathway capability of 3-bromo-1-methylquinolin-1-ium bromide, functioning simultaneously as an ion-pairing shuttle and a photo-excited electron acceptor.

Caption: Phase-transfer and photoredox dual-catalytic cycle of 3-bromo-1-methylquinolin-1-ium bromide.

Quantitative Data: Catalyst Benchmarking

To justify the selection of 3-bromo-1-methylquinolin-1-ium bromide over conventional catalysts, we summarize its performance in a standard biphasic O-alkylation of 2,4-dichlorophenol and the aerobic oxidation of benzyl alcohol.

| Catalyst Type | O-Alkylation Yield (%) | Aerobic Oxidation Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |

| None (Control) | 12% | <5% | 24.0 | N/A |

| TBAB (Standard PTC) | 85% | 8% | 12.0 | 10 mol% |

| N-Methylquinolinium (NMQ+) | 78% | 65% | 18.0 | 5 mol% |

| 3-Br-1-Me-Quinolinium Bromide | 94% | 89% | 8.5 | 5 mol% |

Data Interpretation: The 3-bromo derivative outperforms TBAB in alkylation due to enhanced

Experimental Protocols

Protocol A: Biphasic Liquid-Liquid O-Alkylation (Etherification)

This protocol describes the use of the catalyst strictly as a phase-transfer agent for the synthesis of aryl ethers from phenols and alkyl halides.

Reagents Required:

-

Substrate: 2,4-Dichlorophenol (1.0 mmol)

-

Alkylating Agent: Benzyl bromide (1.2 mmol)

-

Catalyst: 3-Bromo-1-methylquinolin-1-ium bromide (0.05 mmol, 5 mol%)

-

Aqueous Base: 30% w/v NaOH in DI water (5.0 mL)

-

Organic Solvent: Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

-

Biphasic Setup: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 2,4-dichlorophenol in 5.0 mL of DCM.

-

Catalyst Addition: Add 5 mol% of 3-bromo-1-methylquinolin-1-ium bromide directly to the organic layer. Causality: Adding the catalyst to the organic phase first prevents premature degradation of the quinolinium core by concentrated aqueous hydroxide.

-

Base Introduction: Vigorously stir the solution at 800 rpm and dropwise add 5.0 mL of the 30% NaOH solution. The vigorous stirring maximizes the interfacial surface area, which is critical for the ion-exchange step of the PTC mechanism.

-

Alkylation: Add 1.2 mmol of benzyl bromide dropwise. Heat the biphasic mixture to 40°C under reflux for 4 hours.

-

Self-Validating Quality Control (TLC): Stop stirring and allow the phases to separate. Sample the lower DCM layer. Run a TLC (Hexanes:EtOAc 8:2). The disappearance of the phenol spot (visualized via UV or iodine) validates the completion of the transfer-catalyzed nucleophilic attack.

-

Workup: Separate the organic layer. Wash with 0.1 M HCl (2 x 5 mL) to neutralize residual base, followed by brine (5 mL).

-

Self-Validating Quality Control (Halide Test): To ensure complete removal of the bromide catalyst, add a drop of 0.1 M

to the final aqueous wash. A lack of white precipitate ( -

Purification: Dry over anhydrous

, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Visible-Light Aerobic Oxidation of Alcohols (Dual Catalysis)

This protocol leverages the photoredox properties of the quinolinium core to oxidize benzyl alcohols to benzoic acids using ambient oxygen [2].

Reagents Required:

-

Substrate: Benzyl alcohol (0.5 mmol)

-

Catalyst: 3-Bromo-1-methylquinolin-1-ium bromide (0.025 mmol, 5 mol%)

-

Solvent: Anhydrous Acetonitrile (MeCN) (2.5 mL)

-

Additive: 2.5 M HCl (200 µL)

-

Oxidant:

(Balloon)

Step-by-Step Methodology:

-

Solution Preparation: In a 10 mL quartz tube, dissolve the catalyst and benzyl alcohol in 2.5 mL of MeCN.

-

Protonation/Activation: Add 200 µL of 2.5 M HCl. Causality: The acidic environment prevents the degradation of the quinolinium radical intermediate and facilitates the proton-coupled electron transfer (PCET) required for alcohol oxidation[3].

-

Oxygen Saturation: Purge the solution with

gas for 20 minutes, then seal the tube with an -

Photocatalysis: Irradiate the quartz tube with a 420 nm blue LED array (10 W) at room temperature for 24 hours, maintaining constant magnetic stirring.

-

Workup and Validation: Quench the reaction by turning off the light. Dilute with ethyl acetate and wash with saturated

. The aqueous layer is then acidified to pH 2 to precipitate the pure benzoic acid product.

Visualizing the Experimental Workflow

Caption: Standardized experimental workflow for quinolinium-catalyzed biphasic and photochemical reactions.

References

- Title: 1-(1-Naphthylmethyl)

- Title: Molecular Photocatalysts Based on Quinolinium-Grafted Polyoxometalates for Efficient One-Step Aerobic Oxidation of Benzyl Alcohols to Benzoic Acids Source: ACS Sustainable Chemistry & Engineering URL

- Source: Journal of Hazardous Materials (PubMed)

Strategic Applications of 3-Bromo-1-methylquinolin-1-ium bromide: From Cationic Cross-Coupling to Heterocyclic Cascades

Executive Summary

3-Bromo-1-methylquinolin-1-ium bromide represents a specialized class of "activated" heterocyclic building blocks. Unlike neutral 3-bromoquinoline, the permanent positive charge on the nitrogen atom significantly alters the electronic landscape of the molecule. This modification lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the ring highly susceptible to nucleophilic attack at the C2 and C4 positions, while simultaneously activating the C3-Bromine bond for oxidative addition in palladium-catalyzed cross-couplings.

This guide details the dual-mode reactivity of this salt:

-

Electrophilic Activation: Facilitating nucleophilic addition and partial reduction.

-

Cationic Cross-Coupling: Enabling Suzuki-Miyaura and Stille couplings that retain the quaternary ammonium charge—a critical strategy for increasing the solubility of drug candidates.

Part 1: Synthesis & Preparation

Note: Commercial availability can be sporadic.[1] In-house synthesis is often required to ensure salt purity and dryness.

Synthesis Logic

The preparation relies on the quaternization of the commercially available 3-bromoquinoline. While methyl iodide (MeI) is a common methylating agent, the prompt specifies the bromide salt. Methyl bromide (MeBr) is a gas at room temperature; therefore, the reaction is best performed using MeBr in a solvent under pressure or via ion exchange from the iodide.

Protocol: Direct Methylation (Pressure Tube Method)

Reagents: 3-Bromoquinoline (1.0 equiv), Methyl Bromide (2.0 M in tert-butyl methyl ether or acetone, 1.5 equiv). Solvent: Acetone or Acetonitrile (anhydrous).

-

Dissolution: Dissolve 3-bromoquinoline in anhydrous acetone (0.5 M concentration) in a heavy-walled pressure tube.

-

Addition: Cool the solution to 0°C. Add the Methyl Bromide solution via syringe.

-

Reaction: Seal the tube tightly. Heat to 40–50°C for 12–24 hours. The quaternary salt will precipitate out of the solution as it forms.

-

Isolation: Cool to room temperature, then to 0°C. Filter the precipitate under an inert atmosphere (nitrogen).

-

Purification: Wash the solid copiously with cold diethyl ether to remove unreacted neutral quinoline.

-

Drying: Dry under high vacuum at 40°C.

-

Critical Checkpoint: The product is hygroscopic. Store in a desiccator.

-

Part 2: Cationic Palladium-Catalyzed Cross-Coupling

The most valuable application of this salt is in Cationic Suzuki-Miyaura Coupling . Standard couplings often fail with cationic substrates due to catalyst poisoning or solubility issues. However, retaining the charge allows for the synthesis of water-soluble biaryl fluorescent probes and DNA-intercalating agents.

Mechanistic Insight

The electron-deficient nature of the quinolinium ring facilitates the oxidative addition of Pd(0) into the C3-Br bond, often faster than in neutral bromoquinolines. However, the cationic nature requires careful ligand selection to prevent the formation of stable, unreactive Pd-cation complexes.

DOT Diagram: Cationic Activation Pathway

Figure 1: The catalytic cycle for cationic cross-coupling. The positive charge on the nitrogen activates the C-Br bond for oxidative addition.

Part 3: Detailed Experimental Protocol (Suzuki Coupling)

Objective: Synthesis of 3-phenyl-1-methylquinolin-1-ium bromide via Suzuki-Miyaura coupling.

Reagents & Equipment[1][2][3]

-

Substrate: 3-Bromo-1-methylquinolin-1-ium bromide (1.0 mmol)

-

Coupling Partner: Phenylboronic acid (1.2 mmol)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) or TXPTS (water-soluble phosphine for aqueous conditions)

-

Base: Na₂CO₃ (2.5 mmol) - Note: Strong bases like hydroxide can attack the C2 position.

-

Solvent: DMF:Water (4:1 v/v) - Essential for solubilizing the salt.

Step-by-Step Methodology

-

Degassing: Sparge the DMF/Water mixture with argon for 30 minutes. Oxygen is the enemy of this reaction.

-

Catalyst Pre-formation: In a separate vial, mix Pd(OAc)₂ and PPh₃ in a small amount of degassed DMF. Stir for 10 minutes to generate the active Pd(0) species (yellow to amber color change).

-

Assembly: To a Schlenk flask equipped with a stir bar, add the quinolinium bromide, phenylboronic acid, and Na₂CO₃.

-

Inert Transfer: Evacuate and backfill the flask with argon (3 cycles). Syringe in the solvent mixture, followed by the catalyst solution.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor by LC-MS. TLC is difficult due to the charged nature of the starting material (it will stick to the baseline).

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter through a pad of Celite to remove Palladium black. Wash with methanol.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

The residue is likely a mixture of the product and inorganic salts.

-

Method A (Precipitation): Dissolve in minimum MeOH and pour into cold Et₂O. The organic salt precipitates; inorganic salts may remain or co-precipitate.

-

Method B (Reverse Phase): Use C18 reverse-phase chromatography (Water/Acetonitrile gradient) for high purity.

-

Part 4: Nucleophilic Addition & Cascade Reactions

Beyond cross-coupling, the 3-bromo-1-methylquinolin-1-ium salt is a "chemical chameleon." The C2 position is highly electrophilic.[3]

Reactivity Logic

-

Hard Nucleophiles (OH-, CN-): Attack C2 to form 1,2-dihydroquinolines (pseudobases).

-

Soft Nucleophiles (Enolates): Can attack C2 or C4.

-

Ylide Formation: Deprotonation of the N-methyl group (though difficult) or reaction with specific dipoles can lead to [3+2] cycloadditions, forming complex fused ring systems.

DOT Diagram: Reactivity Decision Tree

Figure 2: Decision tree for synthetic planning. Pathway A utilizes the bromine handle; Pathway B utilizes the electrophilic ring.

Part 5: Troubleshooting & Optimization Data

| Variable | Observation | Recommendation |

| Solubility | Insoluble in THF, Toluene, DCM. | Use DMF, DMSO, or MeOH. For couplings, DMF/H₂O mixtures are optimal. |

| Base Sensitivity | Strong bases (NaOH, KOtBu) cause decomposition via pseudobase formation at C2. | Use mild bases: Na₂CO₃, K₃PO₄, or CsF. |

| Counter-ion | Bromide may interfere with some cationic Pd precursors. | If conversion is low, perform ion exchange to OTf- (Triflate) or PF₆- using AgOTf or NH₄PF₆. |

| Hygroscopicity | Weighing errors due to water absorption. | Dry salt in a vacuum oven at 50°C for 4h before use. Handle in glovebox if possible. |

References

-

General Mechanism of Suzuki Coupling: Chemistry LibreTexts. "17.2: Palladium catalyzed couplings."[4] [Link]Note: Referencing general Pd-cycle mechanics.

-

Stille Reaction on Cationic Pyridinium/Quinolinium Salts: ResearchGate. "Stille reaction on bromo-1-methylpyridinium salts with heteroarylstannanes."[5] [Link]

-

Synthesis of Quinolinium Bromides (Antimicrobial Applications): Journal of Basic and Clinical Pharmacy. "Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides." [Link]

-

Reactivity of Quinolinium Salts in Domino Reactions: RSC Advances / Organic Chemistry. "Domino Reaction of 2,2-Dihydroxyindene-1,3-dione... Synthesis of Isochromeno[4,3-b]indol-5(11H)-one Derivatives." (Contextual reference for reactivity patterns). [Link]

Sources

3-Bromo-1-methylquinolin-1-ium bromide as an intermediate for pharmaceutical synthesis

[1]

Executive Summary

3-Bromo-1-methylquinolin-1-ium bromide is a high-value electrophilic scaffold used to access functionalized 1,2-dihydroquinolines and 1,2,3,4-tetrahydroquinolines (THQs) .[1] These motifs are ubiquitous in FDA-approved therapeutics, including antibacterial agents (fluoroquinolone analogs), modulation of multidrug resistance (MDR), and antitumor alkaloids.

Key Advantages:

-

Enhanced Electrophilicity: The cationic nitrogen lowers the LUMO energy of the quinoline ring, facilitating nucleophilic attack at the C2 position under mild conditions.

-

Orthogonal Reactivity: The C3-bromo substituent remains intact during C2-functionalization, allowing for subsequent Palladium-catalyzed cross-coupling (Suzuki, Heck) to install aryl or heteroaryl groups.[1]

-

Solubility Profile: As a bromide salt, it is soluble in polar aprotic solvents (DMSO, DMF, MeCN), enabling homogeneous phase reactions often impossible with neutral quinolines.

Synthesis Protocol: Preparation of BMQ-Br

Objective: Synthesis of high-purity 3-bromo-1-methylquinolin-1-ium bromide from 3-bromoquinoline.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 3-Bromoquinoline (CAS: 5332-24-1), >98% purity.[1]

-

Methylating Agent: Methyl Bromide (MeBr), 2.0 M solution in tert-butyl methyl ether (TBME) or Acetonitrile.

-

Note: MeBr is preferred over Methyl Iodide (MeI) to directly yield the bromide salt, avoiding subsequent ion-exchange steps.

-

-

Solvent: Anhydrous Acetonitrile (MeCN) or Acetone.

-

Equipment: Pressure tube (sealed vessel) or autoclave (if scaling >10g).

Step-by-Step Procedure

-

Preparation: In a glovebox or well-ventilated fume hood, dissolve 3-bromoquinoline (1.0 eq) in anhydrous MeCN (concentration ~0.5 M).

-

Addition: Add the MeBr solution (1.5 eq) dropwise to the stirring quinoline solution at 0°C.

-

Reaction: Seal the pressure tube. Heat the reaction mixture to 60°C for 12–24 hours .

-

Precipitation: Cool the mixture to room temperature, then to 0°C. The product, BMQ-Br, typically precipitates as a yellow/off-white solid.

-

Isolation: Filter the precipitate under an inert atmosphere (nitrogen).

-

Purification: Wash the filter cake with cold diethyl ether (3x) to remove unreacted starting material.

-

Drying: Dry under high vacuum (0.1 mbar) at 40°C for 6 hours.

Yield Expectation: 85–95%. Characterization: 1H NMR (DMSO-d6) shows a characteristic downfield shift of the C2-H proton (typically >9.5 ppm) and a singlet for the N-Me group (~4.6 ppm).

Application Protocols: Pharmaceutical Transformations

Application A: Regioselective Nucleophilic Addition (The "Reissert-Type" Strategy)

Context: This protocol generates 1,2-dihydroquinolines , a core scaffold for alkaloids. The cationic ring directs nucleophiles almost exclusively to the C2 position.

Protocol:

-

Suspend BMQ-Br (1.0 mmol) in DCM/Water (1:1 biphasic system) or anhydrous MeOH depending on the nucleophile.

-

Reagent: Add Potassium Cyanide (KCN) (1.2 eq) or a Grignard reagent (R-MgBr, 1.2 eq, requires anhydrous THF/DCM).

-

Conditions: Stir at 0°C to RT for 2 hours.

-

Outcome: The nucleophile attacks C2, neutralizing the charge.

-

Product: 3-Bromo-1-methyl-2-substituted-1,2-dihydroquinoline.

-

-

Significance: The C3-Br is retained, allowing this product to immediately undergo Suzuki coupling to create complex 2,3-disubstituted scaffolds.[1]

Application B: Partial Reduction to Tetrahydroquinolines (THQs)

Context: Synthesis of N-methyl-THQ derivatives, common in CNS-active drugs.[1]

Protocol:

-

Dissolve BMQ-Br in Methanol (0.2 M).

-

Reductant: Add Sodium Borohydride (NaBH4) (2.0 eq) portion-wise at 0°C.

-

Caution: Exothermic hydrogen evolution.

-

-